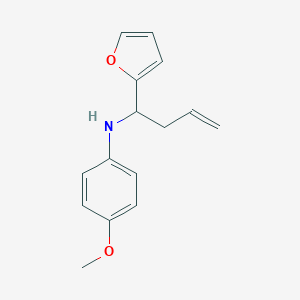

(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related furan compounds involves multi-step chemical processes. For instance, the synthesis of deuterium-labelled 2,5-bis(4-amidinophenyl)furan and similar compounds is achieved through a sequence of steps starting from bromobenzene derivatives (Stephens et al., 2001). Another approach involves palladium-catalyzed cascade reactions for the regioselective synthesis of furan derivatives, highlighting the versatility of synthesis methods for compounds containing furan and phenyl groups (He et al., 2018).

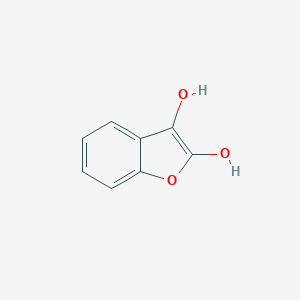

Molecular Structure Analysis

The molecular structure of furan derivatives has been extensively studied, including the determination of crystal structures and the analysis of molecular conformations. For example, the crystal structure of certain benzo-furan derivatives has been investigated, revealing details about their molecular geometry and intermolecular interactions (Diana et al., 2019).

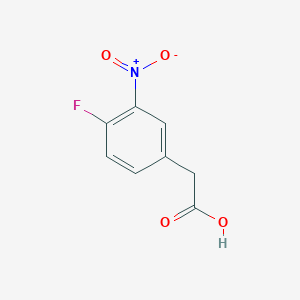

Chemical Reactions and Properties

Furan compounds undergo various chemical reactions, including electrophilic and nucleophilic substitutions, highlighting their reactivity and versatility in organic synthesis. The reactions of 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone with different reagents have been explored, demonstrating the compound's potential in synthesizing diverse chemical structures (Soliman & El-Sakka, 2017).

Physical Properties Analysis

The physical properties of furan compounds, such as their solubility, melting points, and boiling points, are crucial for their application in various fields. While specific data on "(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine" is not provided, related studies on benzo-furan derivatives offer insights into understanding these properties (Diana et al., 2019).

Chemical Properties Analysis

The chemical properties of furan derivatives, including their reactivity towards various chemical reagents and their stability under different conditions, are of significant interest. The synthesis and reactivity of 2-furancarbinol complexes of silicon highlight the chemical versatility and reactivity of furan-containing compounds (Singh et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Furancarbinol Complexes of Silicon : Singh et al. (2013) detailed the synthesis and characterization of novel silicon complexes derived from 2-furancarbinol. These compounds were synthesized through reactions with various chlorosilanes, leading to the production of novel silatranes with potential applications in material science and organosilicon chemistry (Singh et al., 2013).

Phosphomolybdic Acid Catalysis : Reddy et al. (2012) reported on the use of phosphomolybdic acid as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, showcasing the versatility of furan derivatives in organic synthesis (Reddy et al., 2012).

Biological Activity

Brine Shrimp Lethality and Bioactivity : Rudyanto et al. (2014) synthesized aminomethyl derivatives of eugenol and tested their bioactivity using brine shrimp lethality tests. This study highlighted the potential toxicity and bioactivity of furan-based compounds, suggesting their further exploration for medicinal applications (Rudyanto et al., 2014).

NHE-1 Inhibitory Activity : Lee et al. (2007) explored the effects of various substituents on the NHE-1 inhibitory activity of (5-arylfuran-2-ylcarbonyl)guanidines, indicating the therapeutic potential of furan derivatives in cardiovascular diseases (Lee et al., 2007).

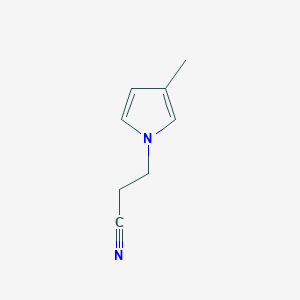

Material Science Applications

- Metal-Free Synthesis of Polysubstituted Pyrroles : Kumar et al. (2017) developed an efficient method for the synthesis of polysubstituted pyrroles, including furan-phenylamine derivatives, highlighting the utility of these compounds in material science and organic synthesis (Kumar et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(furan-2-yl)but-3-enyl]-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-5-14(15-6-4-11-18-15)16-12-7-9-13(17-2)10-8-12/h3-4,6-11,14,16H,1,5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJDMLZKWITUOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(CC=C)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389855 |

Source

|

| Record name | N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173416-01-8 |

Source

|

| Record name | N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)

![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)

![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)

![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)